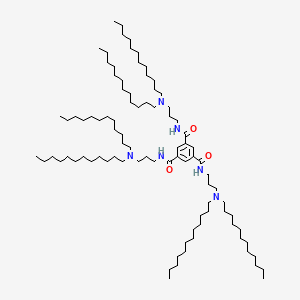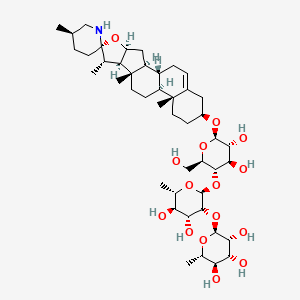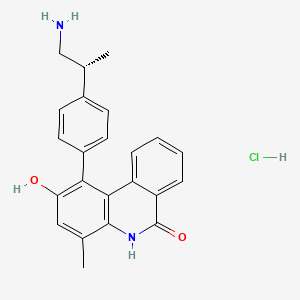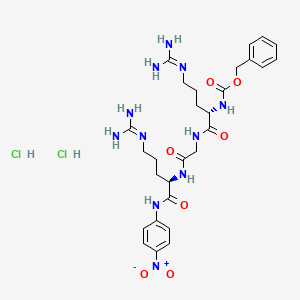![molecular formula C7H17Cl2N2O3P B11933704 3-[amino-[bis(2-chloroethyl)amino]phosphoryl]oxypropan-1-ol](/img/structure/B11933704.png)
3-[amino-[bis(2-chloroethyl)amino]phosphoryl]oxypropan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[amino-[bis(2-chloroethyl)amino]phosphoryl]oxypropan-1-ol is a chemical compound known for its complex structure and significant applications in various fields. It contains multiple functional groups, including amino, chloroethyl, and phosphoryl groups, which contribute to its reactivity and versatility in chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[amino-[bis(2-chloroethyl)amino]phosphoryl]oxypropan-1-ol typically involves the reaction of bis(2-chloroethyl)amine with phosphoryl chloride, followed by the addition of 3-aminopropanol. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction and ensure the purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and consistent quality, which are essential for its applications in various industries .
化学反応の分析
Types of Reactions
3-[amino-[bis(2-chloroethyl)amino]phosphoryl]oxypropan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different products.
Substitution: The chloroethyl groups can undergo substitution reactions with nucleophiles, resulting in the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions typically occur under controlled temperatures and may require catalysts to enhance the reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphorylated alcohols, while substitution reactions can produce a variety of substituted derivatives .
科学的研究の応用
3-[amino-[bis(2-chloroethyl)amino]phosphoryl]oxypropan-1-ol has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its interactions with biological molecules and potential therapeutic applications.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of anticancer agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-[amino-[bis(2-chloroethyl)amino]phosphoryl]oxypropan-1-ol involves its interaction with cellular components, leading to various biochemical effects. The compound can form covalent bonds with DNA and proteins, disrupting their normal functions. This mechanism is particularly relevant in its use as an anticancer agent, where it targets rapidly dividing cells .
類似化合物との比較
Similar Compounds
Cyclophosphamide: A well-known anticancer drug with a similar structure and mechanism of action.
Ifosfamide: Another anticancer agent with structural similarities and comparable therapeutic effects.
Chlorambucil: A nitrogen mustard alkylating agent used in chemotherapy.
Uniqueness
3-[amino-[bis(2-chloroethyl)amino]phosphoryl]oxypropan-1-ol is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Its ability to form stable covalent bonds with biomolecules makes it a valuable compound in both research and therapeutic applications .
特性
分子式 |
C7H17Cl2N2O3P |
|---|---|
分子量 |
279.10 g/mol |
IUPAC名 |
3-[amino-[bis(2-chloroethyl)amino]phosphoryl]oxypropan-1-ol |
InChI |
InChI=1S/C7H17Cl2N2O3P/c8-2-4-11(5-3-9)15(10,13)14-7-1-6-12/h12H,1-7H2,(H2,10,13)/t15-/m1/s1 |
InChIキー |
BZGFIGVSVQRQBJ-OAHLLOKOSA-N |
異性体SMILES |
C(CO)CO[P@](=O)(N)N(CCCl)CCCl |
正規SMILES |
C(CO)COP(=O)(N)N(CCCl)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(3,5-Dimethyl-4-(2-((2-((1r,4r)-4-methylcyclohexyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)ethyl)phenyl)-1-methylurea](/img/structure/B11933626.png)




![ethyl 3-[[2-[[4-[(Z)-(hexoxycarbonylhydrazinylidene)methyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate;methanesulfonic acid](/img/structure/B11933652.png)
![calcium;(4R,6S,8S,10E,12R,14R,16E,18R,19R,20S,21S)-19,21-dihydroxy-22-[(2S,5S)-5-[(2R,5S)-5-[(1R)-1-hydroxyethyl]-5-methyloxolan-2-yl]-5-methyloxolan-2-yl]-4,6,8,12,14,18,20-heptamethyl-11-oxido-9-oxodocosa-10,16-dienoate](/img/structure/B11933659.png)


![4-ethyl-N-[4-[1-(oxan-4-yl)pyrrolo[2,3-c]pyridin-3-yl]pyridin-2-yl]piperazine-1-carboxamide;hydrochloride](/img/structure/B11933686.png)

![2-[5-(Cyclopropylmethyl)-3-(4-fluorophenyl)-4-[(3-fluoro-4-sulfamoylphenyl)methyl]pyrazol-1-yl]-1,3-thiazole-4-carboxylic acid](/img/structure/B11933690.png)
![Methyl 11,15,16-trihydroxy-9,13-dimethyl-3-(3-methylbutanoyloxy)-4,10-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadeca-8,11-diene-17-carboxylate](/img/structure/B11933695.png)
![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-2-[(1R,2R,4S,5'R,6R,7S,8S,9S,12S,13R,16S)-2,8-dihydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B11933703.png)
